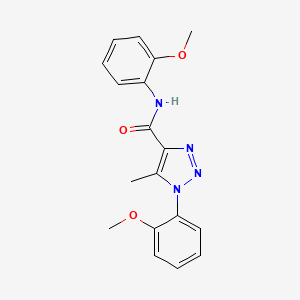

N,1-bis(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N,1-bis(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N,1-bis(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide typically involves the cycloaddition reaction of azides and alkynes, known as the Huisgen cycloaddition or “click chemistry.” This reaction is highly efficient and regioselective, leading to the formation of 1,2,3-triazole rings.

-

Step 1: Synthesis of Azide Intermediate

- Starting with 2-methoxyaniline, the compound is diazotized using sodium nitrite and hydrochloric acid to form the corresponding diazonium salt.

- The diazonium salt is then treated with sodium azide to yield the azide intermediate.

-

Step 2: Cycloaddition Reaction

- The azide intermediate is reacted with an alkyne derivative, such as 5-methyl-1-pentyne, in the presence of a copper(I) catalyst.

- The reaction proceeds under mild conditions, typically at room temperature, to form the 1,2,3-triazole ring.

-

Step 3: Carboxamide Formation

- The resulting triazole compound is then reacted with an appropriate carboxylic acid derivative, such as 2-methoxybenzoic acid, in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final carboxamide product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity of the final product. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Análisis De Reacciones Químicas

Types of Reactions

-

Oxidation

- The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.

-

Reduction

- Reduction of the triazole ring can be achieved using reducing agents such as lithium aluminum hydride, resulting in the formation of dihydrotriazole derivatives.

-

Substitution

- The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce various functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Substitution: Nitrating mixture (HNO3/H2SO4) for nitration; halogens (Cl2, Br2) in the presence of a Lewis acid catalyst for halogenation.

Major Products Formed

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of dihydrotriazole derivatives.

Substitution: Formation of nitro or halogenated derivatives.

Aplicaciones Científicas De Investigación

-

Chemistry

- Used as a building block in the synthesis of more complex molecules.

- Employed in the development of new materials with unique properties.

-

Biology

- Investigated for its antimicrobial and antifungal activities.

- Studied for its potential as an enzyme inhibitor.

-

Medicine

- Explored for its anticancer properties.

- Evaluated for its potential as an anti-inflammatory agent.

-

Industry

- Utilized in the development of agrochemicals.

- Applied in the synthesis of specialty chemicals and polymers.

Mecanismo De Acción

The mechanism of action of N,1-bis(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways:

-

Molecular Targets

- The compound can bind to enzymes and inhibit their activity, leading to various biological effects.

- It may interact with cellular receptors, modulating signal transduction pathways.

-

Pathways Involved

- Inhibition of key enzymes involved in metabolic pathways.

- Modulation of signaling pathways related to cell proliferation and apoptosis.

Comparación Con Compuestos Similares

N,1-bis(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide can be compared with other triazole derivatives to highlight its uniqueness:

-

Similar Compounds

- 1,2,3-Triazole-4-carboxamide derivatives with different substituents on the aromatic rings.

- Triazole compounds with varying alkyl or aryl groups at the 5-position.

-

Uniqueness

- The presence of two methoxyphenyl groups enhances its biological activity and specificity.

- The methyl group at the 5-position contributes to its unique chemical properties and reactivity.

Actividad Biológica

N,1-bis(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, structural characterization, and biological evaluation of this compound, focusing on its anticancer and antimicrobial properties.

Synthesis and Structural Characterization

The compound was synthesized by reacting 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carbohydrazide with 2-acetylbenzofuran in an ethanol medium with hydrochloric acid as a catalyst. The structure was confirmed using techniques such as Nuclear Magnetic Resonance (NMR) and X-ray diffraction. The crystal structure revealed that it crystallizes in the triclinic system (space group P-1), forming supramolecular chains through hydrogen bonds and π–π interactions.

Anticancer Activity

The biological evaluation of this compound has shown promising results in inhibiting cancer cell proliferation. In vitro studies demonstrated that the compound exhibited significant antiproliferative activity against various cancer cell lines. For instance:

| Cell Line | IC50 (µM) | Standard Drug | IC50 (µM) |

|---|---|---|---|

| MCF-7 | 1.1 | Doxorubicin | 1.2 |

| HCT-116 | 2.6 | 5-Fluorouracil | 18.74 |

| HepG2 | 1.4 | - | - |

The compound's mechanism of action appears to involve the inhibition of thymidylate synthase, a critical enzyme in DNA synthesis . Molecular docking studies further support these findings, indicating strong binding affinity to the active site of thymidylate synthase .

Antimicrobial Activity

In addition to its anticancer properties, this compound has been evaluated for antimicrobial activity. It demonstrated notable inhibition against both Escherichia coli and Staphylococcus aureus, which are common pathogens responsible for various infections. The minimum inhibitory concentration (MIC) values were significantly lower than those of standard antibiotics used for comparison .

Case Studies

Several studies have explored the efficacy of triazole derivatives similar to this compound:

- Antiproliferative Effects : A study reported that derivatives of triazoles showed IC50 values ranging from 0.09 to 6 μM against various cancer cell lines, indicating a strong potential for development as anticancer agents .

- Synergistic Effects : Research indicated that combining triazole derivatives with existing chemotherapeutics could enhance efficacy and reduce resistance in cancer cells .

- Mechanistic Insights : Investigations into the molecular mechanisms revealed that these compounds could induce apoptosis in cancer cells through caspase activation and cell cycle arrest at the G0/G1 phase .

Propiedades

IUPAC Name |

N,1-bis(2-methoxyphenyl)-5-methyltriazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N4O3/c1-12-17(18(23)19-13-8-4-6-10-15(13)24-2)20-21-22(12)14-9-5-7-11-16(14)25-3/h4-11H,1-3H3,(H,19,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPLBOUGGOHLNCE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=NN1C2=CC=CC=C2OC)C(=O)NC3=CC=CC=C3OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.